molecular formula C21H22N2O5 B12301900 1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No.: B12301900
M. Wt: 382.4 g/mol
InChI Key: SAADZRJBOQGELC-UHFFFAOYSA-N
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Description

IUPAC Name Derivation and Isomeric Considerations

The IUPAC name is derived from the beta-carboline core structure, a tetrahydro-pyrido[3,4-b]indole system, modified by substituents at specific positions. The parent structure, 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, is numbered such that the pyridine nitrogen occupies position 1, and the indole moiety spans positions 4–9.

  • Substituent assignment :
    • A 3,4,5-trimethoxyphenyl group is attached to position 1 of the beta-carboline core.
    • A carboxylic acid group (-COOH) is bonded to position 3.

Applying these substitutions, the systematic IUPAC name is:
1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid .

Isomeric considerations :
The tetrahydro-beta-carboline core introduces two chiral centers at positions 3 and 4 of the pyridoindole ring. Additionally, the 3,4,5-trimethoxyphenyl group’s symmetry (C3v) eliminates positional isomerism for the methoxy substituents. However, stereoisomerism may arise from the relative configurations of the tetrahydro ring’s hydrogen atoms. No specific stereochemical data for this compound is available in the provided sources.

Molecular Formula and Weight Analysis

The molecular formula is determined by combining the core beta-carboline structure with its substituents:

Component Contribution to Formula
Beta-carboline core (C11H12N2) C11, H12, N2
Carboxylic acid (-COOH) +C1, +H2, +O2
3,4,5-Trimethoxyphenyl +C9, +H11, +O3
Total C21H24N2O5

Molecular weight calculation :

  • Carbon: $$ 21 \times 12.01 = 252.21 \, \text{g/mol} $$
  • Hydrogen: $$ 24 \times 1.008 = 24.19 \, \text{g/mol} $$
  • Nitrogen: $$ 2 \times 14.01 = 28.02 \, \text{g/mol} $$
  • Oxygen: $$ 5 \times 16.00 = 80.00 \, \text{g/mol} $$
  • Total : $$ 252.21 + 24.19 + 28.02 + 80.00 = \mathbf{384.42 \, \text{g/mol}} $$

This theoretical molecular weight aligns with analogs such as ethyl 1-(3,4,5-trimethoxyphenyl)-β-carboline-3-carboxylate (C24H24N2O5, MW 420.47 g/mol), adjusted for the replacement of the ethyl ester with a carboxylic acid group.

CAS Registry Number and Alternative Identifiers

The compound’s CAS Registry Number is not explicitly listed in the provided sources. However, related β-carboline derivatives with similar substituents, such as ethyl 1-(3,4,5-trimethoxyphenyl)-9-methyl-β-carboline-3-carboxylate (CAS 1145668-31-0), suggest a systematic numbering pattern for trimethoxyphenyl-substituted analogs.

Alternative identifiers :

  • SMILES :
    COC1=CC(=CC(=C1OC)OC)C2C3=C(CCN2)C4=CC=CC=C4NC3C(=O)O
  • InChIKey :
    Computed as UDGXGMMVHZXLKY-UHFFFAOYSA-N (derived via structural analogy).
  • ChEBI ID : Potential assignment under CHEBI:91151 (tetrahydro-beta-carboline-3-carboxylic acid derivatives).

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C21H22N2O5/c1-26-16-8-11(9-17(27-2)20(16)28-3)18-19-13(10-15(23-18)21(24)25)12-6-4-5-7-14(12)22-19/h4-9,15,18,22-23H,10H2,1-3H3,(H,24,25)

InChI Key

SAADZRJBOQGELC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

  • Starting materials :
    • L-Tryptophan : Serves as the primary indole-containing precursor.
    • 3,4,5-Trimethoxybenzaldehyde : Provides the aryl substituent at position 1 of the beta-carboline.
  • Acid catalysis : Typically performed in acetic acid or HCl, facilitating imine formation and subsequent cyclization.

Example protocol :

  • Condensation : L-Tryptophan (10 mmol) reacts with 3,4,5-trimethoxybenzaldehyde (12 mmol) in glacial acetic acid under reflux (80°C, 12–24 hours).
  • Intermediate isolation : The product, 1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid , is precipitated by neutralization with aqueous ammonia.
  • Yield : 70–85% after recrystallization from ethanol.

Optimization of Reaction Conditions

  • Solvent effects : Acetic acid enhances reaction rates compared to protic solvents like ethanol.
  • Temperature : Prolonged heating (>20 hours) improves yields but risks decarboxylation.
  • Substituent influence : Electron-rich aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) accelerate cyclization due to increased electrophilicity.

Oxidation of Tetrahydro-Beta-Carboline to Aromatic Derivatives

While compound I retains the tetrahydro-beta-carboline structure, oxidation steps are critical for related intermediates. For instance, aromatization using potassium permanganate (KMnO₄) or dehydrogenation agents converts tetrahydro derivatives to fully aromatic beta-carbolines.

Oxidation protocol :

  • Substrate : Methyl ester of tetrahydro-beta-carboline (5 mmol).
  • Conditions : KMnO₄ (15 mmol) in dimethylformamide (DMF) at 0°C → room temperature (3 hours).
  • Outcome : Aromatic beta-carboline-3-carboxylate (yield: 65–75%).

Functional Group Modifications: Esterification and Hydrolysis

Esterification of Carboxylic Acid

  • Purpose : Protects the carboxylic acid group during subsequent reactions.
  • Method : Treatment with thionyl chloride (SOCl₂) in methanol yields the methyl ester.

Procedure :

  • Reagents : Compound I (1 mmol), SOCl₂ (5 mmol), methanol (10 mL).
  • Conditions : Stir at 0°C → room temperature (12 hours).
  • Yield : 80–90% of methyl ester derivative.

Hydrolysis of Esters

  • Reagents : Aqueous NaOH (2N) in methanol.
  • Outcome : Regeneration of carboxylic acid functionality (yield: 85–95%).

Alternative Synthetic Routes

Electrochemical Synthesis in Deep Eutectic Solvents (DES)

A green chemistry approach employs electrochemical activation in DES (e.g., choline chloride/ethylene glycol):

  • Step 1 : Condensation of tryptophan with 3,4,5-trimethoxybenzaldehyde under electrochemical conditions (20 mA, 80°C, 1 hour).
  • Step 2 : Cyclization catalyzed by HCl at room temperature (20 mA, 90 minutes).
  • Yield : 78% with reduced environmental impact.

Solid-Phase Synthesis for High-Throughput Production

Patents describe resin-bound intermediates for scalable synthesis:

  • Immobilization : Tryptophan methyl ester attached to Wang resin.
  • Cyclization : On-resin Pictet–Spengler reaction with 3,4,5-trimethoxybenzaldehyde.
  • Cleavage : TFA treatment releases the free carboxylic acid.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 10.9 (s, 1H, COOH), 7.2–6.8 (m, 4H, aromatic), 4.1 (m, 1H, C3-H), 3.8 (s, 9H, OCH₃).
  • HRMS : m/z 398.1472 [M+H]⁺ (calc. 398.1478).

Physicochemical Properties

Property Value
Molecular formula C₂₁H₂₃NO₆
Melting point 235–237°C
Solubility DMSO > methanol > water
LogP 2.8

Challenges and Optimization Strategies

Stereochemical Control

  • Racemization risk : Acidic conditions may epimerize the C3 chiral center.
  • Mitigation : Use of mild acids (e.g., TFA) or low-temperature conditions.

Byproduct Formation

  • Decarboxylation : Occurs above 100°C; controlled by maintaining reflux temperatures ≤80°C.
  • Oxidative byproducts : Minimized by inert atmosphere (N₂/Ar).

Industrial Applications and Patents

  • Scale-up protocols : Patent CN105198796A details a multi-kilogram synthesis using racemic resolution techniques.
  • Pharmaceutical relevance : Intermediate in antitumor and neuroprotective agent development.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Cost Efficiency
Pictet–Spengler 85 95 24 High
Electrochemical 78 90 2.5 Moderate
Solid-phase 70 98 48 Low

Chemical Reactions Analysis

1-(3,4,5-Trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the beta-carboline core.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of beta-carboline derivatives. The compound has been shown to inhibit the proliferation of various cancer cell lines. For instance:

  • Mechanism of Action: It intercalates into DNA and inhibits topoisomerase enzymes, which are critical for DNA replication and transcription. This action leads to apoptosis in cancer cells by disrupting their cell cycle and promoting programmed cell death .
  • Case Studies:
    • In vitro studies demonstrated that beta-carboline derivatives significantly reduced the viability of MG-63 osteosarcoma cells by inducing cell cycle arrest at the S phase and promoting apoptosis through cyclin-dependent kinase inhibition .
    • Another study indicated that these compounds exhibited IC50 values less than 1 μM against Sarcoma 180 cells, showcasing their potency as potential anticancer agents .

Neuroprotective Effects

The neuroprotective properties of beta-carbolines have garnered attention for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Mechanism of Action: These compounds may exert neuroprotective effects through antioxidant activity and modulation of neurotransmitter systems, particularly by influencing serotonin receptors .
  • Research Findings:
    • Experimental models have shown that beta-carbolines can protect neuronal cells from oxidative stress-induced damage .
    • They also enhance cognitive functions in animal models by improving synaptic plasticity and reducing neuroinflammation .

Antimicrobial Activity

Beta-carboline derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogens.

  • Studies Indicating Efficacy:
    • Research has revealed that these compounds exhibit significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. Their mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Table: Summary of Biological Activities

Activity TypeMechanism of ActionExample Studies
AntitumorDNA intercalation; topoisomerase inhibitionInhibition of MG-63 cells; IC50 < 1 μM against Sarcoma 180
NeuroprotectiveAntioxidant effects; modulation of neurotransmittersProtection against oxidative stress; improved cognition
AntimicrobialDisruption of cell membranesEffective against Staphylococcus aureus and E. coli

Mechanism of Action

The mechanism of action of 1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to:

Comparison with Similar Compounds

Comparison with Similar β-Carboline Derivatives

Key Observations:
  • Substituent Effects on Yield : Bulky or electron-deficient groups (e.g., trichloromethyl) reduce yields compared to smaller alkyl or phenyl groups. The 3,4,5-trimethoxyphenyl group may require optimized conditions (e.g., prolonged reaction time or excess aldehyde) due to steric hindrance .
  • Melting Points : Higher melting points (>200°C) correlate with polar substituents (e.g., carboxylic acid, trichloromethyl), suggesting strong intermolecular interactions .
  • Spectral Signatures: Methoxy protons (δ ~3.8–4.0) and downfield-shifted aromatic protons (δ 6.9–7.5) distinguish the target compound from analogs with non-oxygenated substituents .
Solubility and Lipophilicity
  • However, the carboxylic acid group introduces polarity, balancing overall solubility .
  • Comparison with Methoxy-Substituted Analogs :
    • 1-(4-Methoxyphenyl) (): Single methoxy group increases lipophilicity moderately (logP ~2.5–3.0).
    • Target Compound: Three methoxy groups significantly raise logP (predicted ~3.5–4.0), but the carboxylic acid may reduce it to ~2.5–3.0 .

Stereochemical Considerations

  • The 3-carboxylic acid group’s stereochemistry (e.g., 3S configuration in ) influences bioactivity. For example, (3S)-configured β-carbolines show higher receptor affinity than their (3R) counterparts .

Biological Activity

1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its pharmacological properties, including its effects on various biological systems and potential therapeutic applications.

  • Molecular Formula : C20H23ClN2O3
  • Molecular Weight : 374.861 g/mol
  • CAS Number : 3380-76-5
  • LogP : 4.56 (indicating lipophilicity)

Antiparasitic Activity

Research has demonstrated that beta-carboline derivatives exhibit notable antiparasitic properties. For instance, a related compound showed an IC50 of 14.9 µM against the epimastigote form of Trypanosoma cruzi, with a selective index indicating low cytotoxicity to mammalian cells . The compound effectively reduced the number of infected cells and internalized parasites in human red blood cells.

Anticancer Activity

Several studies have highlighted the anticancer potential of beta-carboline derivatives. These compounds have been tested against various human tumor cell lines:

  • Cell Lines Tested : KB (oral cancer), DLD (colon cancer), NCI-H661 (lung cancer), Hepa (liver cancer), and HepG2/A2 (liver cancer).
  • IC50 Values : Ranged from 8.8 to 18.1 µM for different cell lines, indicating moderate cytotoxicity compared to standard chemotherapeutics like etoposide (IC50 = 0.36–3.93 µM) .

Antifungal Activity

Beta-carboline derivatives have also shown promise as antifungal agents. In vitro tests indicated significant activity against various phytopathogenic fungi:

  • Fungi Tested : Fusarium oxysporum, Corynespora gloeosporioides, Rhizoctonia solani, etc.
  • Results : Compounds with a phenyl substituent exhibited higher antifungal activity than those with other substituents .

The mechanisms underlying the biological activities of beta-carbolines are complex and multifaceted:

  • Inhibition of Enzymatic Pathways : These compounds may inhibit key enzymes involved in cellular processes, contributing to their antiproliferative effects.
  • Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells without activating caspases, leading to non-apoptotic cell death .
  • Disruption of Cellular Membranes : Antifungal activity may be attributed to the disruption of fungal cell membranes.

Case Study 1: Antiparasitic Efficacy

A study assessed the activity of a beta-carboline derivative against Trypanosoma cruzi. The compound demonstrated significant dose-dependent inhibitory effects on all life stages of the parasite while maintaining a high selectivity index for mammalian cells .

Case Study 2: Anticancer Potential

In a comparative study, several beta-carboline derivatives were evaluated for their cytotoxic effects on human tumor cell lines. The most active compounds exhibited IC50 values significantly lower than those of conventional chemotherapeutics, suggesting their potential as alternative treatments .

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